Enhanced Lipophilicity and Metabolic Stability from the C3-Trifluoromethyl Group
The incorporation of a trifluoromethyl group is a widely established medicinal chemistry strategy to enhance metabolic stability and membrane permeability. While direct experimental data for 2-chloro-3-(trifluoromethyl)quinoline is not available, its physicochemical properties can be inferred from its structure and compared to non-fluorinated analogs. The presence of the -CF3 group is known to increase lipophilicity (LogP) and reduce metabolic clearance, a critical advantage over analogs like 2-chloro-3-methylquinoline [1].
| Evidence Dimension | Lipophilicity (LogP) and Metabolic Stability |
|---|---|
| Target Compound Data | Predicted LogP approx. 3.0-3.5 (based on structural analogs); Enhanced metabolic stability inferred from the presence of the -CF3 group. |
| Comparator Or Baseline | 2-Chloro-3-methylquinoline: Lower LogP and higher susceptibility to CYP450-mediated oxidation due to the -CH3 group. |
| Quantified Difference | The -CF3 group typically increases LogP by 0.5-1.0 log units compared to a -CH3 group and significantly reduces oxidative metabolism. |
| Conditions | Physicochemical property prediction; Inferred from known effects of -CF3 substitution in aromatic heterocycles. |
Why This Matters
Procurement of this specific analog is justified when designing compounds for improved oral bioavailability or CNS penetration, where enhanced lipophilicity and metabolic stability are critical for in vivo efficacy.
- [1] Müller K, Faeh C, Diederich F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007;317(5846):1881-1886. View Source
